molecular formula C24H20N2O3S B11570364 1-(4-Ethylphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Ethylphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11570364
M. Wt: 416.5 g/mol
InChI Key: ZPEIMHOKQRSTPL-UHFFFAOYSA-N
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Description

1-(4-ETHYLPHENYL)-6,7-DIMETHYL-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a unique combination of aromatic rings and heterocyclic structures

Preparation Methods

The synthesis of 1-(4-ETHYLPHENYL)-6,7-DIMETHYL-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step reactions that include the formation of the thiazole and chromeno-pyrrole moieties. One common synthetic route involves the condensation of 4-ethylphenylamine with 2-bromo-3,4-dimethylbenzaldehyde to form an intermediate, which is then cyclized with thioamide to yield the thiazole ring. The final step involves the cyclization of the thiazole intermediate with a suitable dione to form the chromeno-pyrrole structure .

Chemical Reactions Analysis

1-(4-ETHYLPHENYL)-6,7-DIMETHYL-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include functionalized derivatives of the original compound .

Mechanism of Action

The mechanism of action of 1-(4-ETHYLPHENYL)-6,7-DIMETHYL-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The thiazole and chromeno-pyrrole moieties may interact with enzymes and receptors, leading to the modulation of biochemical pathways. These interactions can result in antimicrobial, antiviral, or anticancer effects, depending on the specific biological context .

Comparison with Similar Compounds

Similar compounds to 1-(4-ETHYLPHENYL)-6,7-DIMETHYL-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE include other thiazole and chromeno-pyrrole derivatives. These compounds share similar structural features but may differ in their specific functional groups and overall reactivity. For example:

The uniqueness of 1-(4-ETHYLPHENYL)-6,7-DIMETHYL-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of functional groups and heterocyclic structures, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C24H20N2O3S

Molecular Weight

416.5 g/mol

IUPAC Name

1-(4-ethylphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H20N2O3S/c1-4-15-5-7-16(8-6-15)20-19-21(27)17-11-13(2)14(3)12-18(17)29-22(19)23(28)26(20)24-25-9-10-30-24/h5-12,20H,4H2,1-3H3

InChI Key

ZPEIMHOKQRSTPL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C(=C5)C)C

Origin of Product

United States

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